molecular formula C9H16N4O B13259563 2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one

Cat. No.: B13259563
M. Wt: 196.25 g/mol
InChI Key: QIFIPSXGKLKULU-UHFFFAOYSA-N
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Description

2-Butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a bicyclic heterocyclic compound featuring a fused triazole and piperazine ring system. The butyl substituent at the 2-position distinguishes it from related derivatives.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C9H16N4O/c1-2-3-5-13-9(14)12-6-4-10-7-8(12)11-13/h10H,2-7H2,1H3

InChI Key

QIFIPSXGKLKULU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)N2CCNCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable diketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for scaling up the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles such as amines or thiols replace specific substituents on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-butyltriazolopiperazin-3-one with structurally related compounds, emphasizing substituent effects:

Compound Substituent Key Properties Synthesis Yield Applications/Notes
2-Butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one Butyl (C₄H₉) Not explicitly reported; inferred stability from analog data N/A Potential CNS or enzyme modulation (inferred)
8-Methyl-3-(trifluoromethyl)-triazolo[4,3-a]piperazin-3-one (1b) Methyl (CH₃), CF₃ m.p. N/A; IR (C=O stretch: 1680 cm⁻¹); MS: m/z 222 [M+H]⁺ 99% Model for metabolic stability studies
8-Phenyl-3-(trifluoromethyl)-triazolo[4,3-a]piperazin-3-one (1c) Phenyl (C₆H₅), CF₃ White solid; m.p. 138°C (decomp.); IR (C=O: 1675 cm⁻¹) 97% High yield suggests scalability for drug discovery
2-(2,2-Difluoroethyl)-triazolo[4,3-a]piperazin-3-one Difluoroethyl (CF₂CH₃) Discontinued commercially; CAS 1498956-59-4 N/A Explored in agrochemicals (inferred)
N,N-Dimethyl-2-{3-oxo-triazolo[4,3-a]piperazin-2-yl}acetamide Acetamide (CH₂CONMe₂) Purity 95%; CAS 19752-22-8; molecular weight 214.05 g/mol N/A Solubility-enhancing moiety for drug candidates
3-(2-Fluorophenyl)-triazolo[4,3-a]pyrimidine Fluorophenyl (C₆H₄F) Versatile building block; used in agrochemicals and pharmaceuticals N/A Crop protection agents, kinase inhibitors

Spectral and Physicochemical Properties

  • IR Spectroscopy: C=O stretches in triazolopiperazinones appear at 1675–1680 cm⁻¹, consistent across derivatives .
  • NMR Data : Methyl groups in 8-methyl derivatives show upfield shifts (δ 1.2–1.5 ppm for CH₃), while aromatic protons in phenyl analogs resonate at δ 7.2–7.6 ppm .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 222 for 1b vs. m/z 214 for the acetamide derivative ).

Biological Activity

2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole ring fused with a piperazine ring. Its molecular formula is C11H15N5OC_{11}H_{15}N_5O, and it is recognized for its promising applications in various therapeutic areas.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Initial studies suggest that this compound has potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .
  • Anticancer Properties : The compound has shown promise in preclinical models as an anticancer agent. It appears to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The presence of the butyl group and the specific triazole-piperazine fusion are believed to enhance its interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis; inhibition of growth

Case Studies

Several studies have explored the biological efficacy of this compound in various experimental settings.

  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .
  • Anticancer Studies : A notable study evaluated the compound's effect on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutic agents .

Pharmacokinetics and Toxicology

While the biological activities are promising, understanding the pharmacokinetics and potential toxicity is essential for further development.

  • Absorption and Metabolism : Preliminary data suggest that the compound has favorable absorption characteristics with moderate bioavailability.
  • Toxicity Profile : Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are needed to evaluate long-term effects and safety profiles in vivo .

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